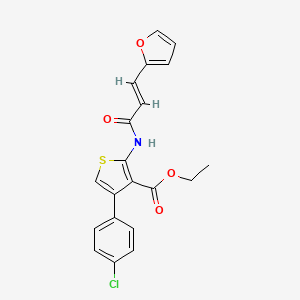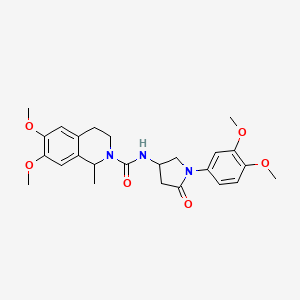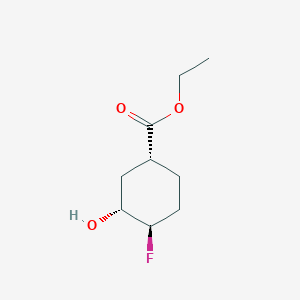![molecular formula C25H19N3O2 B2945291 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide CAS No. 477493-17-7](/img/structure/B2945291.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide” is a complex organic compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It’s worth noting that the specific compound you’re asking about, “N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide”, doesn’t have much information available in the literature.
Aplicaciones Científicas De Investigación
DNA Binding and Anticancer Activities
Benzimidazole-containing compounds demonstrate significant interactions with DNA and exhibit notable anticancer activities. A study by Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes, showing substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines through an intercalative mode of DNA binding. These complexes also induced apoptosis pathways in cancer cells, highlighting their potential as anticancer agents (Paul et al., 2015).
Synthesis and Characterization for Anticancer Evaluation
Salahuddin et al. (2014) focused on synthesizing benzimidazole derivatives with 1,3,4-oxadiazole motifs, evaluating their anticancer properties in vitro. One compound showed significant activity against a breast cancer cell line, suggesting that these derivatives can serve as a foundation for developing novel anticancer agents (Salahuddin et al., 2014).
Photophysical Properties and Organic Electronics
Padalkar et al. (2015) explored the synthesis and photophysical properties of novel fluorescent triazole derivatives of benzimidazole. These compounds exhibit blue and green fluorescence, providing insights into their potential applications in organic electronics and fluorescence-based bioimaging (Padalkar et al., 2015).
Novel Syntheses and Chemical Transformations
Gaber et al. (2011) investigated the thermal fragmentation and rearrangement of N-phenylbenzamide oxime derivatives, leading to the synthesis of benzimidazoles among other products. This study provides valuable information on the chemical behavior and transformation pathways of these compounds under heat, which could be relevant for synthesizing new benzimidazole derivatives (Gaber et al., 2011).
Antimicrobial Activity
Isik et al. (2020) synthesized benzimidazole derivatives and evaluated their antimicrobial activities against various organisms. These studies reveal the potential of benzimidazole compounds in developing new antimicrobial agents, highlighting one compound's low MIC value against Candida albicans, suggesting its potential as an alternative antimicrobial drug (Isik et al., 2020).
Sensing Applications
Hu et al. (2016) developed o-phenylenediamine derivatives with benzimidazole motifs as efficient reversible colorimetric and fluorescent chemosensors for detecting fluoride ions. These sensors operate through a mechanism involving deprotonation by fluoride ions, demonstrating the versatility of benzimidazole derivatives in sensing applications (Hu et al., 2016).
Direcciones Futuras
Benzimidazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing and characterizing new benzimidazole derivatives, including “N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide”, and investigating their potential biological activities.
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-30-23-15-17-8-3-2-7-16(17)14-20(23)25(29)26-19-10-6-9-18(13-19)24-27-21-11-4-5-12-22(21)28-24/h2-15H,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWDGMDLIGVVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-((4-chlorophenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2945220.png)

![methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2945224.png)
![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2945225.png)
![N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2945227.png)

